6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
描述
6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS: 1002726-62-6) is a heterocyclic compound with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol . It features a pyrido[3,2-b][1,4]oxazin-3-one core substituted with a dimethyl group at position 2 and an amino group at position 4.
属性
IUPAC Name |
6-amino-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-9(2)8(13)12-7-5(14-9)3-4-6(10)11-7/h3-4H,1-2H3,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYOWUOUDXDSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670351 | |
| Record name | 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002726-62-6 | |
| Record name | 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49WR6Y8EVL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
生物活性
6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS No. 1002726-62-6) is a heterocyclic compound with significant potential in medicinal chemistry. It serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly protein kinase inhibitors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H11N3O2
- Molecular Weight : 193.2 g/mol
- Synonyms : 6-Amino-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Pharmacological Significance
This compound is primarily recognized for its role as a precursor in the synthesis of Fostamatinib, a drug approved by the FDA for treating chronic immune thrombocytopenia (ITP) since 2018. This compound's biological activities are largely attributed to its interaction with various biological targets.
Table 1: Biological Activities of this compound
| Activity Type | Description |
|---|---|
| Protein Kinase Inhibition | Acts as an intermediate for developing inhibitors targeting specific kinases. |
| Antitumor Activity | Exhibits potential anticancer effects in various cancer cell lines. |
| Antioxidant Properties | Demonstrates antioxidant activity through radical scavenging mechanisms. |
| Toxicity Assessment | Evaluated for liver toxicity and other biochemical parameters in vivo studies. |
The biological activity of this compound can be elucidated through its interactions with specific enzymes and cellular pathways:
- Protein Kinase Inhibition : The compound has been shown to inhibit spleen tyrosine kinase (Syk), which plays a critical role in immune cell signaling and maturation. This inhibition is relevant for therapeutic strategies against lymphomas and leukemias .
- Antitumor Effects : In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines such as epidermoid carcinoma (A431) and colon cancer (HCT116). The IC50 values indicate significant potency against these cell lines .
- Antioxidant Activity : The compound has demonstrated effective radical scavenging abilities in DPPH assays, suggesting its potential as an antioxidant agent .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited IC50 values as low as 44.77 µg/mL against A431 cells while maintaining lower toxicity towards normal fibroblast cells .
Case Study 2: Toxicity Profile
In another investigation assessing the toxicity profile of this compound through oral administration in rats, significant increases in serum ALT and bilirubin levels were observed at higher doses (250 mg/kg), indicating potential liver toxicity . This study highlights the need for careful dose management in therapeutic applications.
科学研究应用
Medicinal Chemistry
Key Intermediate in Drug Development
One of the primary applications of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is as a key intermediate in the synthesis of Fostamatinib, a medication approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic immune thrombocytopenia (ITP) since 2018. Fostamatinib acts as a spleen tyrosine kinase (SYK) inhibitor, which plays a critical role in immune responses and platelet regulation. The synthesis pathway involving this compound highlights its significance in developing targeted therapies for autoimmune disorders .
Protein Kinase Inhibitors
Role in Cancer Treatment
The compound serves as an important building block for creating various protein kinase inhibitors. Protein kinases are vital enzymes that regulate numerous cellular processes, including cell division and metabolism. Dysregulation of these kinases is often implicated in cancer. By modifying the structure of this compound, researchers can develop new inhibitors that may offer therapeutic benefits against different types of cancer .
Research Applications
Exploratory Studies and Case Studies
Research studies have explored the pharmacological properties of derivatives of this compound. For example:
- Antiviral Activity : Some derivatives have shown potential antiviral activity against various pathogens by inhibiting viral replication mechanisms.
- Neuroprotective Effects : Preliminary studies indicate that certain modifications of this compound may exhibit neuroprotective properties, suggesting possible applications in treating neurodegenerative diseases.
化学反应分析
Nucleophilic Substitution Reactions
The 6-amino group exhibits nucleophilic reactivity, enabling substitution with electrophilic reagents. This forms derivatives critical for drug development (e.g., Fostamatinib synthesis):
In one protocol, alkylation with benzyl bromides under bismuth oxide catalysis yielded N-substituted derivatives with antiproliferative activity against hepatocellular carcinoma cells .
Oxidation and Reduction
The oxazine ring and amino group participate in redox reactions:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation | H₂O₂, acidic/neutral media | N-oxide formation (hypothesized pathway) | |
| Reduction | H₂/Pd-C, NaBH₄ | Dihydro derivatives (structural analogs) |
While specific data for the dimethyl variant is limited, analogous pyridooxazines undergo oxidation to N-oxides, enhancing solubility and bioactivity.
Cyclization and Ring Modification
The compound serves as a precursor in multi-step syntheses:
-
Ring Expansion :
Under basic conditions, the oxazine ring can undergo hydrolysis, though this is less common due to steric protection from dimethyl groups .
Functionalization for Bioactivity
Derivatives are synthesized to enhance pharmacological properties:
Stability and Reactivity Trends
相似化合物的比较
Comparison with Structural Analogs
Core Structure Variations: Benzo[b] vs. Pyrido[3,2-b] Oxazinones
The pyrido[3,2-b][1,4]oxazin-3-one scaffold differs from its benzo[b][1,4]oxazin-3-one counterpart by replacing a benzene ring carbon with a nitrogen atom. This modification alters electronic properties and binding interactions:
- BRD4 Inhibition :
- Synthetic Accessibility: Pyrido derivatives often require multi-step syntheses involving chloroacetyl chloride and aminophenols, whereas benzo analogs may use simpler alkylation routes .
Table 1: Key Substituted Pyrido[3,2-b][1,4]oxazin-3-ones and Their Activities
- Nitrobenzyl (NPO): The 4-nitrobenzyl substituent in NPO significantly enhances NF-κB pathway inhibition, reducing p65 phosphorylation in hepatocellular carcinoma (HCC) cells .
- Fluoro and Trimethoxyphenyl (R406) : These groups confer spleen tyrosine kinase (Syk) inhibition, demonstrating how peripheral substituents dictate target specificity .
Table 2: Physicochemical Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Synthetic Yield (%) |
|---|---|---|---|---|
| Target Compound | 193.20 | 1.2 | ~10 (DMSO) | 91–97% |
| NPO | 315.30 | 2.8 | ~5 (DMSO) | 94% |
| R406 | 470.46 | 3.5 | <1 (Aqueous) | 85% |
- Synthetic Methods : The target compound is synthesized via alkylation of 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one with alkyl halides using bismuth oxide catalysts, achieving yields >90% . In contrast, R406 requires multi-component reactions involving fluoropyrimidines and trimethoxyaniline .
- Solubility: The 6-amino group improves aqueous solubility compared to lipophilic analogs like R406, which requires formulation enhancements for bioavailability .
Key Research Findings
Anticancer Activity: NPO (4-nitrobenzyl analog) reduces HCC cell viability (IC₅₀ = 8.2 μM in HepG2) by suppressing NF-κB transcriptional activity . The target compound’s amino group may offer a strategic handle for prodrug development or conjugation to targeting moieties .
Kinase Inhibition: R406’s Syk inhibition (IC₅₀ = 41 nM) underscores the pyrido-oxazinone scaffold’s versatility in targeting diverse kinases . Dimethyl groups at position 2 stabilize the oxazinone ring, enhancing metabolic stability in vivo .
准备方法
Starting Materials and Reaction Conditions
-
- 3-Hydroxy-2-nitropyridine
- 2-Methyl-2-((2-nitropyridine-3-)oxy)propionate ethyl ester
- Reducing agents (commonly catalytic hydrogenation or chemical reductants)
- Solvents such as dry dimethylformamide (DMF)
-
- Nucleophilic substitution is typically performed under mild conditions.
- Reduction and cyclization are conducted under controlled temperature and inert atmosphere to prevent side reactions.
Reaction Monitoring and Workup
- The progress of reactions is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- After completion, solvents are evaporated under reduced pressure.
- The crude product is washed with water and purified by chromatography using appropriate solvent systems (e.g., chloroform/methanol mixtures).
Purification and Yield
- Purification is achieved by column chromatography, yielding a highly pure compound suitable for further synthetic applications.
- The overall synthesis provides high yields, often exceeding 90%, with excellent reproducibility.
Alternative Synthesis via Intermediate Formation
An alternative synthetic approach involves the use of 2,4-dichloro-1,3,5-triazine in dry DMF to react with the 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one to form intermediates used in further derivatization steps, such as preparing Fostamatinib derivatives. This involves:
- Stirring the reaction mixture at 60 °C for 8 hours under inert atmosphere.
- Evaporation of solvent under reduced pressure followed by washing and chromatographic separation.
- Subsequent reactions with substituted anilines at elevated temperatures (e.g., 100 °C) to obtain target derivatives.
Catalytic Methods and Use of Combustion-Derived Bismuth Oxide
In related pyrido-1,4-oxazin-3-one derivatives, catalytic methods employing combustion-derived bismuth oxide as a catalyst have been used to facilitate N-substitution reactions:
- The catalyst promotes alkylation of the pyrido-oxazinone nucleus with various benzyl halides in DMF at moderate temperatures (around 40°C) over 5 hours.
- After reaction completion, the catalyst is filtered off, and the product is extracted and purified by column chromatography.
While this method is described for N-substituted derivatives rather than the parent 6-amino compound, it demonstrates the applicability of mild catalytic conditions in modifying the oxazinone scaffold.
Comparative Data Table of Key Preparation Parameters
Research Findings and Industrial Relevance
- The described synthetic routes emphasize readily available raw materials, cost-effectiveness, and scalability for industrial production.
- The high purity and yield of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one make it suitable as a pharmaceutical intermediate, particularly for Fostamatinib synthesis.
- Catalytic methods using bismuth oxide demonstrate environmentally friendly and efficient alternatives for functionalizing the oxazinone core, which could be adapted for large-scale synthesis.
常见问题
Basic Research Questions
Q. What is the optimized synthetic route for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound is synthesized via alkylation of 2-aminopyridin-3-ol with 2-bromo-2-methylpropionic acid ethyl ester in the presence of K₂CO₃, followed by nitration and subsequent reduction. Key parameters include maintaining anhydrous conditions during alkylation (to prevent hydrolysis of the ester) and optimizing nitration temperature (50–60°C) to achieve >90% yield for intermediates like 2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one . Use HPLC or LC-MS to monitor reaction progress and purity.
Q. How can researchers confirm the structural integrity of synthesized 6-amino derivatives using spectroscopic techniques?
- Methodological Answer : Employ a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For example, the pyrido-oxazinone scaffold shows characteristic proton signals for the dimethyl group (δ ~1.5–1.7 ppm) and the oxazinone ring (δ ~4.3–4.5 ppm). Compare with crystallographic data from analogous compounds (e.g., 6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one) to validate ring conformation .
Advanced Research Questions
Q. What mechanistic insights support the role of 6-amino-2,2-dimethyl-pyrido-oxazinone derivatives in modulating NF-κB signaling in hepatocellular carcinoma (HCC)?
- Methodological Answer : Derivatives like 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO) inhibit NF-κB by suppressing p65 phosphorylation and DNA binding. Experimental design should include:
- Luciferase reporter assays to quantify NF-κB activity in HCC cells (e.g., HepG2).
- Electrophoretic mobility shift assays (EMSAs) to assess p65-DNA interaction.
- Western blotting for downstream targets (e.g., Bcl-2, survivin). Dose-dependent studies (0–50 µM) over 24–72 hours are critical to establish efficacy .
Q. How do structural modifications at the 4-position of the pyrido-oxazinone core influence biological activity?
- Methodological Answer : Substituents at the 4-position (e.g., nitrobenzyl, alkyl chains) dictate target selectivity. For example:
- Nitrobenzyl groups enhance NF-κB inhibition by promoting hydrophobic interactions with the kinase domain.
- Small alkyl groups (e.g., methyl) reduce steric hindrance, improving solubility but decreasing potency. Use molecular docking (PDB: 1NFI for NF-κB) and comparative SAR studies with analogs like 6-(2-aminothiazol-4-yl)-4-propyl derivatives to validate design hypotheses .
Q. How can researchers resolve contradictions in reported antiproliferative data for pyrido-oxazinone derivatives across different cancer cell lines?
- Methodological Answer : Discrepancies may arise from cell line-specific expression of drug transporters (e.g., P-glycoprotein) or metabolic enzymes. Design experiments to:
- Co-treat with efflux pump inhibitors (e.g., verapamil) to assess transporter involvement.
- Measure intracellular drug concentrations via LC-MS/MS.
- Validate target engagement using CRISPR knockouts of NF-κB subunits .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of 6-amino-pyrido-oxazinone derivatives?
- Methodological Answer : Use orthotopic HCC mouse models (e.g., HepG2 xenografts) for efficacy studies. For PK/toxicity:
- Plasma stability assays (mouse/human liver microsomes) to predict metabolic clearance.
- Toxicogenomics to screen for off-target effects (e.g., CYP450 inhibition).
- Bioavailability optimization via formulation with cyclodextrins or lipid nanoparticles. Note: Current evidence lacks in vivo data for this specific compound, requiring extrapolation from related analogs .
Methodological and Analytical Considerations
Q. What strategies mitigate challenges in purifying 6-amino-pyrido-oxazinone derivatives due to their polar nature?
- Methodological Answer : Use reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) or preparative HPLC with 0.1% TFA modifier. For crystalline derivatives (e.g., nitro-substituted intermediates), recrystallize from ethanol/water mixtures .
Q. How can researchers leverage computational tools to predict the binding affinity of pyrido-oxazinone derivatives to non-NF-κB targets?
- Methodological Answer : Perform molecular dynamics simulations (AMBER or GROMACS) with homology models of secondary targets (e.g., PI3Kγ, dopamine D2 receptors). Validate predictions with radioligand binding assays (e.g., ³H-spiperone for D2 receptor affinity) .
Critical Data Gaps and Future Directions
- Data Gap : Limited crystallographic data for the 6-amino derivative. Recommendation : Solve the X-ray structure to guide rational design.
- Data Gap : In vivo efficacy and toxicity profiles. Recommendation : Collaborate with pharmacology labs for IND-enabling studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
